2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide
Description
This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole-quinoline scaffold substituted with fluorine atoms and an N-phenylacetamide side chain. The 8-fluoro and 4-fluorophenylmethyl groups enhance lipophilicity and metabolic stability, while the acetamide moiety may contribute to binding specificity .
Properties
IUPAC Name |
2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O2/c26-17-8-6-16(7-9-17)13-30-14-21-24(20-12-18(27)10-11-22(20)30)29-31(25(21)33)15-23(32)28-19-4-2-1-3-5-19/h1-12,14H,13,15H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGYADNWTKRHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the acylation of the intermediate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities:
-
Anticancer Properties :
- Pyrazoloquinoline derivatives have shown potential in targeting key signaling pathways involved in tumor growth, particularly the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibition of this pathway can lead to reduced tumor cell viability and enhanced apoptosis in cancer cells .
- Specific studies have highlighted the effectiveness of similar compounds against various cancer cell lines, demonstrating their capacity to induce cell cycle arrest and apoptosis through multiple mechanisms .
- Antiviral Activity :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazoloquinoline derivatives:
- A study published in Molecules explored various synthesized derivatives and their anticancer activities, noting that modifications at specific positions significantly impacted their biological efficacy. The research emphasized the need for further exploration into structure-activity relationships for optimized therapeutic outcomes .
- Another research effort focused on the antiviral properties of pyrazolo derivatives, demonstrating that specific substitutions could enhance activity against multiple viral strains while maintaining low cytotoxicity levels .
Mechanism of Action
The mechanism of action of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Functional Group Analysis
- Fluorine Substituents : The 8-fluoro and 4-fluorophenyl groups in the target compound are recurrent in analogs (e.g., ), enhancing metabolic stability and binding affinity via hydrophobic interactions.
- Acetamide Side Chain: Present in all compared compounds, this group likely modulates solubility and target selectivity. For example, thiazolidinone-based analogs show improved solubility but reduced potency compared to pyrazoloquinolines .
- Heterocyclic Variations: Pyrazoloquinolines (e.g., ) exhibit broader kinase inhibition profiles than pyrimidoindoles (e.g., ), which are more niche in targeting DNA-associated enzymes.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Fluorinated analogs (e.g., ) generally exhibit longer half-lives than non-fluorinated derivatives.
- Toxicity Risks: Thiazolidinone-containing compounds (e.g., ) may carry hepatotoxicity risks, while pyrazoloquinolines (e.g., ) show lower cytotoxicity in preliminary studies.
Research Findings and Gaps
- Structural Elucidation : NMR and UV spectroscopy (as in ) are standard for confirming substituent positions in fluorinated heterocycles.
- Activity Predictions: The target compound’s pyrazoloquinoline core aligns with kinase inhibitors (e.g., ), but the lack of direct bioactivity data limits conclusive claims.
- Synthetic Challenges : Introducing multiple fluorine atoms (as in the target compound) may require specialized fluorination protocols, as seen in .
Biological Activity
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide (CAS Number: 931737-66-5) is a synthetic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. Its structure features multiple fluorine substituents and a complex pyrazoloquinoline core, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 931737-66-5 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound exhibits potential as a selective inhibitor of cyclooxygenase-2 (COX-II), which plays a significant role in inflammation and pain.
Anti-inflammatory Activity
Studies have indicated that compounds within the pyrazoloquinoline class can inhibit COX-II with varying potency. For instance, related derivatives have shown IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, suggesting that structural modifications can significantly influence their inhibitory activity . The presence of fluorine atoms in the structure may enhance binding affinity and selectivity towards COX-II.
Case Studies and Research Findings
- COX-II Inhibition : In vitro studies demonstrated that derivatives similar to the target compound exhibited significant inhibition of COX-II, with some showing selectivity over COX-I. For example, a derivative was reported to have an IC50 value of 1.33 μM against COX-II .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Heterocyclic compounds, particularly those containing pyrazole moieties, have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in tumor growth .
- Toxicity and Safety Profile : Preliminary studies have indicated that while some derivatives exhibit potent biological activity, they also require assessment for toxicity and side effects associated with long-term use. Compounds with similar structures have been evaluated for ulcerogenic effects alongside their anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
